molecular formula C7H11N3O2.2ClH<br>C7H13Cl2N3O2 B012776 2,6-Dimethoxypyridine-3,5-diamine hydrochloride CAS No. 56216-28-5

2,6-Dimethoxypyridine-3,5-diamine hydrochloride

Cat. No.: B012776
CAS No.: 56216-28-5
M. Wt: 242.10 g/mol
InChI Key: WHKIQFYYHZPIBH-UHFFFAOYSA-N
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Description

2,6-Dimethoxypyridine-3,5-diamine hydrochloride is a chemical compound with the molecular formula C7H12ClN3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its yellow to brown solid form and is typically stored at temperatures between 2-8°C .

Preparation Methods

The synthesis of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride involves several steps. One common synthetic route includes the reaction of 2,6-dimethoxypyridine with ammonia under specific conditions to introduce the diamine groups at the 3 and 5 positions of the pyridine ring. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

2,6-Dimethoxypyridine-3,5-diamine hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine derivatives with altered oxidation states.

Scientific Research Applications

2,6-Dimethoxypyridine-3,5-diamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reactant in organic synthesis to create various pyridine derivatives.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxypyridine-3,5-diamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2,6-Dimethoxypyridine-3,5-diamine hydrochloride can be compared with other similar compounds, such as:

    2,6-Dimethoxypyridine: Lacks the diamine groups at the 3 and 5 positions.

    3,5-Diaminopyridine: Lacks the methoxy groups at the 2 and 6 positions.

    2,6-Dimethoxypyridine-3,5-diamine dihydrochloride: A similar compound with a different salt form.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dimethoxypyridine-3,5-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.2ClH/c1-11-6-4(8)3-5(9)7(10-6)12-2;;/h3H,8-9H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHKIQFYYHZPIBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)OC)N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56216-28-5
Record name 2,6-Dimethoxy-3,5-pyridinediamine HCl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056216285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-diamino-2,6-dimethoxypyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,6-DIMETHOXY-3,5-PYRIDINEDIAMINE DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H109UIY001
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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